molecular formula C12H9ClO3S B12078433 3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid

3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid

Cat. No.: B12078433
M. Wt: 268.72 g/mol
InChI Key: HHEMELAEZVXROT-UHFFFAOYSA-N
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Description

3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a 2-chlorobenzyl group attached to the oxygen atom of the thiophene ring, and a carboxylic acid group at the 2-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and 2-chlorobenzyl alcohol.

    Esterification: The carboxylic acid group of thiophene-2-carboxylic acid is esterified with 2-chlorobenzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and hydrolysis can be scaled up for industrial synthesis, with considerations for reaction efficiency, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the development of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of 3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular signaling pathways. The presence of the thiophene ring and the 2-chlorobenzyl group may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the 2-chlorobenzyl group, making it less hydrophobic.

    2-Chlorobenzyl alcohol: Lacks the thiophene ring, reducing its potential for aromatic interactions.

    3-(Benzyloxy)thiophene-2-carboxylic acid: Similar structure but without the chlorine atom, which may affect its reactivity and binding properties.

Uniqueness

3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid is unique due to the combination of the thiophene ring, the 2-chlorobenzyl group, and the carboxylic acid group. This combination imparts specific chemical and physical properties, such as increased hydrophobicity and potential for diverse chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H9ClO3S

Molecular Weight

268.72 g/mol

IUPAC Name

3-[(2-chlorophenyl)methoxy]thiophene-2-carboxylic acid

InChI

InChI=1S/C12H9ClO3S/c13-9-4-2-1-3-8(9)7-16-10-5-6-17-11(10)12(14)15/h1-6H,7H2,(H,14,15)

InChI Key

HHEMELAEZVXROT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(SC=C2)C(=O)O)Cl

Origin of Product

United States

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